{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups, and connected through a central amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Alkylation: The pyrazole rings are then alkylated using appropriate alkyl halides (2-methylpropyl bromide and propan-2-yl bromide) in the presence of a base such as potassium carbonate.
Coupling: The alkylated pyrazole rings are coupled through a central amine group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl groups attached to the pyrazole rings.
Reduction: Reduction reactions can occur at the pyrazole rings, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms of the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of novel catalysts.
Material Science: It may be utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: It may be used to study protein-ligand interactions.
Medicine
Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory or anticancer activities.
Industry
Agriculture: The compound can be used in the development of agrochemicals such as pesticides or herbicides.
Polymer Science: It may be employed in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- **{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(ethyl)-1H-pyrazol-4-yl]methyl})amine
- **{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(methyl)-1H-pyrazol-4-yl]methyl})amine
- **{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(butyl)-1H-pyrazol-4-yl]methyl})amine
Uniqueness
The uniqueness of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine lies in its specific substitution pattern on the pyrazole rings. The presence of different alkyl groups (2-methylpropyl and propan-2-yl) provides distinct steric and electronic properties, which can influence its reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1856026-57-7 |
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Molecular Formula |
C15H25N5 |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
1-[1-(2-methylpropyl)pyrazol-4-yl]-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C15H25N5/c1-12(2)9-19-10-14(7-17-19)5-16-6-15-8-18-20(11-15)13(3)4/h7-8,10-13,16H,5-6,9H2,1-4H3 |
InChI Key |
YVKGYLSUCOFHGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CNCC2=CN(N=C2)C(C)C |
Origin of Product |
United States |
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